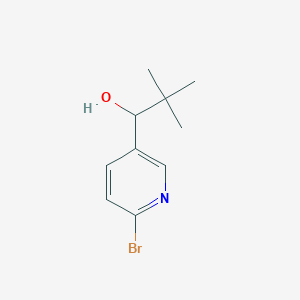
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is a rhodium-based compound with the molecular formula C12H20O8Rh2 and a molecular weight of 498.10. It is known for its applications as a catalyst in various chemical reactions, particularly in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) typically involves the reaction of rhodium(II) acetate with 3,3,3-triphenylpropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of rhodium(II) acetate in a suitable solvent.
- Addition of 3,3,3-triphenylpropionic acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can be involved in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted rhodium complexes .
Applications De Recherche Scientifique
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as cyclopropanation, C-H activation, and aziridination.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in various industrial processes that require efficient and selective catalysis.
Mécanisme D'action
The mechanism by which di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) exerts its effects involves its ability to coordinate with organic substrates and facilitate their transformation. The compound’s rhodium centers act as active sites for catalysis, enabling the activation of chemical bonds and the formation of new products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-rhodium(II)tetrakis(acetate): Another rhodium-based catalyst with similar applications in organic synthesis.
Di-rhodium(II)tetrakis(benzoate): A compound with comparable catalytic properties but different ligand structures.
Di-rhodium(II)tetrakis(2,2,2-triphenylacetate): Similar in structure but with variations in the ligand composition.
Uniqueness
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C84H68O8Rh2 |
|---|---|
Poids moléculaire |
1411.2 g/mol |
Nom IUPAC |
rhodium(2+);3,3,3-triphenylpropanoate |
InChI |
InChI=1S/4C21H18O2.2Rh/c4*22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;;/h4*1-15H,16H2,(H,22,23);;/q;;;;2*+2/p-4 |
Clé InChI |
NVBRRPXJHDSHMY-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)


![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)






